N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine
Overview
Description
Mechanism of Action
Target of Action
The primary target of o-Xylylene N,N-diethylphosphoramidite is organic reactions where it acts as a phosphitylating reagent . It is used in the synthesis of various compounds, contributing to the formation of phosphorus-containing bonds .
Mode of Action
As a phosphitylating reagent, o-Xylylene N,N-diethylphosphoramidite interacts with its targets by donating a phosphityl group . This results in the formation of phosphorus-containing bonds, which are crucial in the synthesis of various organic compounds .
Biochemical Pathways
It is known to be involved in the synthesis of bicyclic glycosyl phosphite pentakis and o-xylylene alkyl phosphites .
Pharmacokinetics
It is soluble in tetrahydrofuran (thf) , which suggests that it may have good bioavailability when administered in suitable formulations.
Result of Action
The primary result of the action of o-Xylylene N,N-diethylphosphoramidite is the formation of phosphorus-containing bonds in organic reactions . This leads to the synthesis of various organic compounds, including bicyclic glycosyl phosphite pentakis and o-xylylene alkyl phosphites .
Action Environment
It is known that the compound should be stored in a cool, dry place with good ventilation , suggesting that temperature, humidity, and air circulation may affect its stability and efficacy.
Biochemical Analysis
Biochemical Properties
N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine plays a significant role in biochemical reactions as a phosphitylating reagent. It interacts with various enzymes and proteins, facilitating the formation of phosphoramidite linkages. This compound is involved in the synthesis of bicyclic glycosyl phosphite and pentakis(o-xylylene phosphate), which are crucial intermediates in biochemical pathways . The interactions between this compound and these biomolecules are primarily based on its ability to donate phosphorus atoms, thereby modifying the structure and function of the target molecules.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of specific enzymes involved in phosphorylation reactions, thereby affecting signal transduction pathways . Additionally, it has been observed to alter gene expression patterns by interacting with transcription factors and other regulatory proteins. The impact of this compound on cellular metabolism includes changes in the levels of key metabolites and the flux of metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and modify their activity. This compound acts as a phosphitylating agent, transferring phosphorus atoms to target molecules, which can result in enzyme inhibition or activation . The binding interactions between this compound and its targets are mediated by its phosphorus-containing functional groups, which form covalent bonds with nucleophilic sites on the biomolecules. These interactions can lead to changes in gene expression by altering the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression patterns.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound can modulate specific biochemical pathways without causing significant toxicity . At higher doses, it can induce toxic effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Adverse effects at high doses include cellular toxicity and potential organ damage.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to phosphorus metabolism. This compound interacts with enzymes such as phosphatases and kinases, which play key roles in the regulation of metabolic flux and metabolite levels . The presence of this compound can alter the balance of phosphorylation and dephosphorylation reactions, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biochemical effects. The compound’s distribution is influenced by its solubility properties, with higher solubility in organic solvents such as THF and acetonitrile .
Subcellular Localization
The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can perform its biochemical functions . The localization of this compound can affect its activity and function, as it may interact with different sets of biomolecules in various cellular environments.
Preparation Methods
The synthesis of N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine typically involves the reaction of diethylphosphoramidous dichloride with 1,2-benzenedimethanol . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the diethylamino group is replaced by other nucleophiles.
Phosphitylation: It is commonly used to introduce phosphite groups into organic molecules.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and nucleophiles such as alcohols and amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine has several scientific research applications:
Medicine: The compound’s derivatives may have potential therapeutic applications, although specific uses in medicine are still under research.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Comparison with Similar Compounds
N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine can be compared with other phosphitylating reagents such as:
- Dibenzyl N,N-diethylphosphoramidite
- Diallyl N,N-diisopropylphosphoramidite
- Di-tert-butyl N,N-diisopropylphosphoramidite
These compounds share similar chemical properties and applications but differ in their specific reactivity and the nature of the substituents attached to the phosphorus atom. This compound is unique due to its specific structure, which imparts distinct reactivity and selectivity in phosphitylation reactions.
Properties
IUPAC Name |
N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18NO2P/c1-3-13(4-2)16-14-9-11-7-5-6-8-12(11)10-15-16/h5-8H,3-4,9-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDAKPBBWYIWXJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)P1OCC2=CC=CC=C2CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18NO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90400691 | |
Record name | o-Xylylene N,N-diethylphosphoramidite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82372-35-8 | |
Record name | o-Xylylene N,N-diethylphosphoramidite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90400691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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